フェルアミド

説明

Ferulamide is a Ferulic acid derivative isolated from Portulaca oleracea L. with anticholinesterase activities .

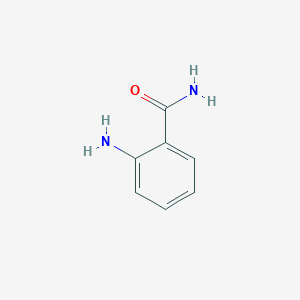

Synthesis Analysis

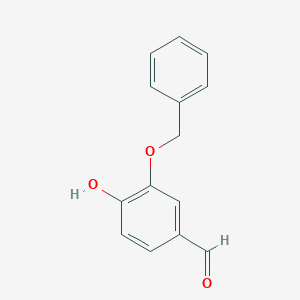

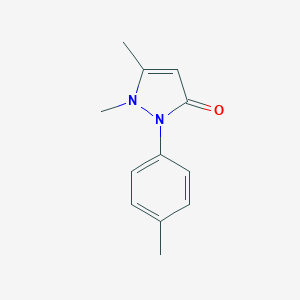

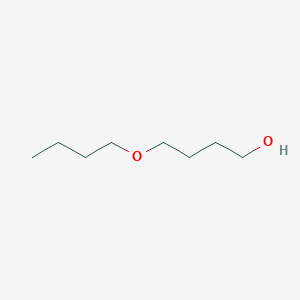

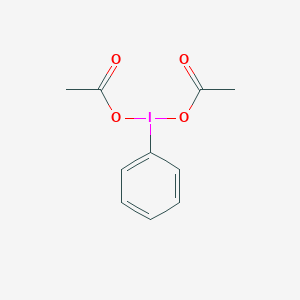

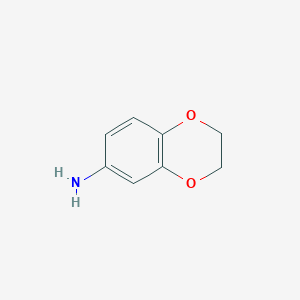

A series of Schiff’s base derivatives was rationally designed and synthesized, the biological activity of these derivatives were evaluated by MAO-A/MAO-B inhibition, antioxidant activity, A β1-42 aggregation effects, metal chelation property and neuroprotective effect . Another method involves the design, synthesis, and evaluation of novel O-alkyl ferulamide derivatives as multifunctional ligands for treating Alzheimer’s disease .

Molecular Structure Analysis

Theoretical calculations at DFT level were used to predict Infrared (IR) and Nuclear Magnetic Resonance (NMR) data for Ferulamide .

Physical And Chemical Properties Analysis

Ferulamide is a white crystalline powder that is soluble in some organic solvents such as ethanol and dichloromethane .

科学的研究の応用

光保護と抗酸化作用

クロトン・プルレイから単離されたフェルアミド誘導体など、フェルアミド誘導体は、光保護作用と抗酸化作用が認められています . これらの化合物は紫外線を吸収することができ、皮膚をダメージから保護します。さらに、抗酸化作用により、老化やさまざまな病気の原因となる活性酸素を中和するのに役立ちます。

抗アテローム性動脈硬化作用と抗マラリア原虫作用

一部のフェルアミド誘導体は、アテローム性動脈硬化症の予防または治療に有益な可能性のある抗アテローム性動脈硬化作用を示します . さらに、これらの化合物は抗マラリア原虫作用を示しており、マラリア対策における役割の可能性を示唆しています。

神経保護作用

フェルアミドは神経保護作用があることが判明しており、神経変性疾患の治療に重要となる可能性があります . 抗酸化作用により、アルツハイマー病やパーキンソン病などの病気に共通する酸化ストレスの軽減に役立つ可能性があります。

がん治療

フェルアミドのがん治療における潜在的な治療効果は、他の抗酸化物質の効果を高める能力に関連しています . この相乗効果は、がん細胞における酸化ストレス関連経路を標的にする治療法の開発に利用できる可能性があります。

心臓血管の健康

フェルアミドの心臓血管の健康における役割は、心臓血管疾患のリスクを軽減するのに役立つ可能性のある抗酸化作用に関連しています . 血管への酸化ダメージを防ぐことで、フェルアミドは心臓の健康維持に貢献できる可能性があります。

アルツハイマー病の治療

アルツハイマー病の治療のための多機能リガンドとして、新規O-アルキルフェルアミド誘導体が設計され、評価されています . これらの誘導体は、複数の病理学的因子を同時に標的にすることで、疾患の進行を抑制できる可能性があります。

作用機序

Target of Action

Ferulamide primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in transmitting signals in the nervous system. Ferulamide also shows potent inhibitory activity against arachidonic acid-induced platelet aggregation .

Mode of Action

Ferulamide interacts with its targets by inhibiting their function. It acts as an anticholinesterase agent , meaning it blocks the action of acetylcholinesterase, an enzyme that breaks down acetylcholine in the body . This leads to an increase in the concentration of acetylcholine, enhancing the transmission of signals in the nervous system.

Biochemical Pathways

It is known that it influences thecholinergic system by inhibiting acetylcholinesterase . This could potentially affect various downstream effects related to nerve signal transmission and muscle function.

Result of Action

The inhibition of acetylcholinesterase by Ferulamide leads to an increase in acetylcholine concentration, which can enhance nerve signal transmission and muscle function . Additionally, its inhibitory activity against arachidonic acid-induced platelet aggregation could potentially influence blood clotting processes .

生化学分析

Biochemical Properties

Ferulamide plays a significant role in biochemical reactions due to its anticholinesterase activities . It interacts with various enzymes and proteins, particularly those involved in cholinergic signaling .

Cellular Effects

The effects of Ferulamide on cells are primarily related to its anticholinesterase activity. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ferulamide exerts its effects at the molecular level through its anticholinesterase activity. It can bind to cholinesterase enzymes, inhibiting their activity and leading to changes in gene expression .

Metabolic Pathways

Ferulamide is involved in various metabolic pathways due to its interaction with cholinesterase enzymes. It can affect metabolic flux and metabolite levels .

特性

IUPAC Name |

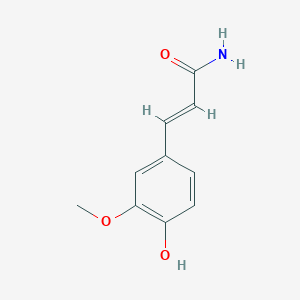

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-9-6-7(2-4-8(9)12)3-5-10(11)13/h2-6,12H,1H3,(H2,11,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAJJKZSQWOLIP-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031242 | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19272-90-3 | |

| Record name | Cinnamamide, 4-hydroxy-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019272903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main biological activities reported for ferulamide and its derivatives?

A1: Ferulamide and its derivatives exhibit a range of promising biological activities, including:

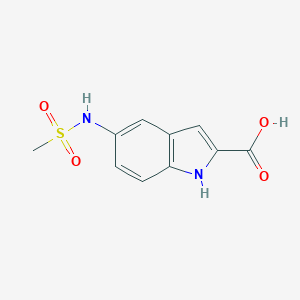

- Antioxidant activity: Several studies highlight the antioxidant potential of ferulamide derivatives. Notably, serotonin derivatives isolated from safflower oil cake, such as N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide and N-[2-(5-hydroxy-1H-indol-3yl)ethyl]-p-coumaramide, demonstrated significant antioxidant activity in the ferric thiocyanate and DPPH assays. [, ]

- Anti-platelet activity: Research indicates that specific ferulamide derivatives can inhibit arachidonic acid-induced platelet aggregation, suggesting potential antithrombotic properties. []

- Anticancer activity: Studies using HL-60 human leukemia cells have shown that certain ferulamide derivatives, like (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (compound 8), induce apoptosis and cell cycle arrest, highlighting their potential as anticancer agents. [, ]

- Anti-acetylcholinesterase activity: Compounds like (10E, 12E)-9-ureidooctadeca-10, 12-dienoic acid (oleraurea), (E)-p-coumaramide, and (E)-ferulamide, isolated from Portulaca oleracea L., exhibited anticholinesterase activities, suggesting potential applications in Alzheimer's disease treatment. []

- Multifunctional activity for Alzheimer's Disease: Novel O-alkyl ferulamide derivatives have been designed as multi-target-directed ligands (MTDLs) for Alzheimer's disease. These compounds displayed selective MAO-B inhibitory potency, antioxidant activity, anti-inflammatory properties, and neuroprotective effects in vitro. []

Q2: Can you elaborate on the structural characteristics of ferulamide?

A2: Ferulamide ((2E)-N-(2-phenylethyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide) is an amide resulting from the formal condensation of the carboxylic acid group of ferulic acid with the primary amino group of phenethylamine.

Q3: How does the structure of ferulamide derivatives influence their anti-platelet activity?

A3: While specific structure-activity relationship (SAR) details are not provided in the provided research, it's known that modifications to the ferulamide scaffold can significantly impact its biological activity. [] Exploring substitutions on the phenolic ring, variations in the alkyl chain length and saturation, and modifications to the amide nitrogen could reveal potent anti-platelet agents. Further research focusing on systematic structural modifications and their impact on anti-platelet activity is needed to establish a clear SAR profile.

Q4: Are there any studies investigating the pharmacokinetic properties of ferulamide derivatives?

A4: Yes, at least one study explored the pharmacokinetic properties of an O-alkyl ferulamide derivative. Researchers investigating compound 5f, a promising multi-functional agent for Alzheimer's disease, utilized PET/CT imaging with [11C]5f to assess its brain permeability. The imaging revealed that [11C]5f effectively crossed the blood-brain barrier, demonstrating high brain uptake and a favorable clearance profile. [] This finding highlights the potential of specific ferulamide derivatives to target the central nervous system, suggesting their suitability for treating neurological disorders.

Q5: Have any specific targets or mechanisms of action been identified for ferulamide's anticancer effects?

A5: Research on (2E)-N,N-dibutyl-3-(4-hydroxy-3-methoxyphenyl)acrylamide (compound 8) provides insights into its anticancer mechanisms in HL-60 cells:

- G2/M phase cell cycle arrest: Compound 8 treatment led to a significant upregulation of the cyclin-dependent kinase (CDK) inhibitor p21. This upregulation resulted in the inhibition of cyclin B1 expression, a crucial regulator of the G2/M transition, ultimately causing cell cycle arrest. []

- Apoptosis induction: Following G2/M arrest, compound 8 induced apoptosis in HL-60 cells, indicated by characteristic morphological changes like cell shrinkage and apoptotic body formation. The apoptotic effect was linked to a substantial downregulation of the anti-apoptotic protein Bcl-2. []

Q6: Are there any known natural sources of ferulamide?

A6: Yes, ferulamide and its derivatives have been isolated from several natural sources:

- Safflower (Carthamus tinctorius L.) oil cake: This byproduct of safflower oil production is a rich source of antioxidative serotonin derivatives, including N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]ferulamide. []

- Cimicifuga dahurica (Turcz.)Maxim.: Two new cinnamamide derivatives, cimicifugamide and isocimicifugamide, identified as N-(3'-methoxy-4'-hydroxyphenethyl)-4-O-β-D-galactopyranosyl-ferulamide (E) and N-(3'-methoxy-4'-hydroxyphenetnyl)-4-O-β-D-galactopyranosyl-isoferulamide (Z) respectively, have been isolated from this plant. []

- Oxyria digyna: This plant yielded cis-N-(p-hydroxyphenethyl)ferulamide and trans-N-(p-hydroxyphenethyl)ferulamide. []

- Portulaca oleracea L.: This plant is a source of (E)-ferulamide. []

- Pilea cavaleriei subsp. cavaleriei: This plant contains (2S,E)-N-[2-hydroxy-2-(4-hydroxyphenyl) ethyl] ferulamide. []

- Cynanchum paniculatum: (2S, E)-N-[2-hydroxy-2-(4-hydroxyphenyl) ethyl] ferulamide was also isolated from this plant. []

Q7: What are the potential applications of ferulamide in the food industry?

A7: The antioxidant properties of ferulamide and its derivatives make them potentially valuable as natural food preservatives. Studies on safflower seed extracts, rich in ferulamide derivatives, highlight their potential to inhibit lipid peroxidation and scavenge free radicals, which are major causes of food spoilage. [] This natural antioxidant activity could lead to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)

![4-Hydroxy-3-[4-(1-hydroxy-2-methylpropan-2-yl)cyclohexyl]naphthalene-1,2-dione](/img/structure/B116544.png)

![2-Bromo-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B116555.png)